
1,3,5-Trimethyl-1H-pyrazol-4-amine
Overview
Description
1,3,5-Trimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the condensation of 1,3-diketones with hydrazine can yield pyrazole derivatives . Another method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These reactions typically require mild conditions and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
1,3,5-Trimethyl-1H-pyrazol-4-amine undergoes alkylation and acylation at the amino group (position 4) and methyl-substituted positions. For example:
- Methylation : Reaction with methyl iodide in the presence of potassium tert-butoxide yields derivatives with enhanced steric hindrance, critical for modulating biological activity .
- Acylation : Treatment with acetyl chloride or acid anhydrides forms amide derivatives, which are intermediates in agrochemical and pharmaceutical synthesis .
Sulfonation and Sulfonamide Formation
The amino group reacts with sulfonyl chlorides to form sulfonamides, a key step in drug discovery. For instance:
- Sulfonylation : Reaction with pyrazole-4-sulfonyl chloride in dichloromethane (DCM) and diisopropylethylamine yields sulfonamide derivatives with potential bioactivity .
Reagent | Solvent | Time | Yield | Application |
---|---|---|---|---|
Pyrazole-4-sulfonyl chloride | DCM | 16 h | 65–75% | Antiproliferative agents |
Condensation Reactions
The compound participates in condensation reactions to form heterocyclic systems:
- Malonamide Derivatives : Condensation with malonoyl chloride using dicyclohexylcarbodiimide (DCC) produces malonamide-linked pyrazoles, studied for insecticidal and acaricidal activity .
- Schiff Base Formation : Reacts with aldehydes to form imine derivatives, which are precursors for coordination chemistry .
Cyclization and Ring-Opening Reactions
- Cyclization : Iron-catalyzed cyclization with α,β-unsaturated carbonyl compounds generates fused pyrazole systems.
- Ring-Opening : Reacts with electrophiles (e.g., bromine) to open the pyrazole ring, forming linear intermediates for further functionalization .
Oxidation and Reduction
- Oxidation : Using KMnO₄ or CrO₃ oxidizes the methyl or amino groups to carboxylic acids or nitro derivatives.
- Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups introduced via acylation, enabling access to secondary alcohols.
Process | Reagents | Target Functional Group | Outcome |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄ | Methyl → Carboxylic acid | 4-Carboxy-1,3,5-trimethylpyrazole |
Reduction | NaBH₄, ethanol | Ketone → Alcohol | 4-Hydroxyethyl derivatives |
Substitution Reactions
Electrophilic substitution occurs at the methyl groups (positions 1, 3, 5) under radical or acid-catalyzed conditions:
- Halogenation : Bromine in acetic acid substitutes methyl groups with bromine atoms, enabling cross-coupling reactions .
Biological Activity-Driven Modifications
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the efficacy of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives against various bacterial strains. For instance, derivatives of this compound have been reported to exhibit sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The ability to inhibit these pathogens suggests potential applications in developing new antibiotics.
2. Anti-Parasitic Agents
The compound has shown promise in the treatment of Trypanosomiasis (sleeping sickness), particularly against Trypanosoma brucei species. In preclinical studies, certain derivatives demonstrated significant trypanocidal activity with effective doses as low as 12.5 mg/kg in mouse models . This positions this compound as a candidate for further development in anti-parasitic therapies.
3. Anti-Cancer Research
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Specific derivatives exhibited high inhibition rates against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells . The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumor proliferation and inflammation.
Chemical Synthesis Applications
1. Synthesis of Sulfonamides
this compound serves as a key intermediate in the synthesis of sulfonamide compounds. These compounds are critical in pharmaceuticals due to their antibacterial properties . The ability to modify the pyrazole structure allows for the creation of a diverse range of sulfonamide derivatives with tailored biological activities.
2. Ligand Development for Coordination Chemistry
The compound's nitrogen-rich structure makes it an excellent ligand for coordination with metal ions, which can be used to create novel complexes for catalysis or materials science applications . This property is particularly useful in developing catalysts for organic reactions.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of this compound could effectively inhibit bacterial growth at low concentrations. The research involved screening various analogs against clinical isolates and establishing structure-activity relationships that guide future drug design .
Case Study 2: Anti-Parasitic Drug Development
Research conducted on the efficacy of this compound against T. brucei revealed that certain modifications enhance its activity significantly compared to parent compounds. The findings suggest that further optimization could lead to clinically viable treatments for sleeping sickness .
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:
1,3,5-Trimethylpyrazole: Similar in structure but lacks the amine group.
3,5-Dimethylpyrazole: Lacks one methyl group compared to this compound.
This compound hydrochloride: A salt form of the compound with different solubility properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties .
Biological Activity
1,3,5-Trimethyl-1H-pyrazol-4-amine (TMPA) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes three methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position. The biological activity of TMPA has been explored in various contexts, including antimicrobial, anti-inflammatory, and antileishmanial properties.
- Molecular Formula : C₆H₁₁N₃
- Molecular Weight : 125.17 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
TMPA has shown promising antimicrobial properties. A study synthesized several 1,3,5-trisubstituted pyrazole derivatives and evaluated their antimicrobial activity against various bacterial strains and fungi such as Candida albicans. TMPA derivatives exhibited significant inhibition against these pathogens, indicating potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of TMPA Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
TMPA | E. coli | 15 |
TMPA | S. aureus | 18 |
TMPA | C. albicans | 12 |
Anti-inflammatory Activity
The anti-inflammatory effects of TMPA have also been investigated. Research indicates that compounds related to TMPA exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies reported IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, showcasing TMPA's potential as a therapeutic agent in treating inflammatory diseases .
Table 2: COX Inhibition by TMPA Derivatives
Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
TMPA | 0.15 | 0.03 |
Derivative A | 0.10 | 0.02 |
Derivative B | 0.20 | 0.04 |
Antileishmanial Activity
TMPA has been identified as a potential inhibitor of Leishmania N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite causing leishmaniasis. Studies have demonstrated that TMPA derivatives can selectively inhibit this enzyme with a notable selectivity index compared to human NMTs, suggesting a lower risk of toxicity to human cells .
Case Study: Selectivity of TMPA for Leishmania NMT
In a structural activity relationship (SAR) analysis, it was found that modifications to the pyrazole ring significantly influenced binding affinity and selectivity towards Leishmania NMT over human NMTs. The study observed a selectivity ratio of approximately 17-fold favoring the parasite enzyme .
Properties
IUPAC Name |
1,3,5-trimethylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDGMKHZMNTWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182680 | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-21-9 | |
Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trimethyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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